Chemical structure and properties of 3-Amino-3-(4-chlorophenyl)propanamide
Chemical structure and properties of 3-Amino-3-(4-chlorophenyl)propanamide
[1]
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
3-Amino-3-(4-chlorophenyl)propanamide represents a critical class of
This guide provides a rigorous technical analysis of the compound's physicochemical profile, validated synthetic methodologies, and its role in attenuating metabolic liability in small-molecule therapeutics.
Chemical Identity & Structural Analysis[2][3][4]
The compound is a primary amide derivative of
Nomenclature & Identifiers[5]
| Parameter | Detail |
| IUPAC Name | 3-Amino-3-(4-chlorophenyl)propanamide |
| Common Name | |
| CAS (3S-Isomer) | 1308301-15-6 |
| CAS (3R-HCl) | 1384435-45-3 |
| CAS (Racemic Acid) | 19947-39-8 (Parent Acid) |
| Molecular Formula | |
| SMILES | NC(CC(N)=O)C1=CC=C(Cl)C=C1 |
Stereochemistry & Conformation
The C3 chiral center is benzylic, making the amine susceptible to racemization under strongly basic conditions or thermal stress. In medicinal chemistry, the (S)-enantiomer is frequently the pharmacophore of choice for kinase inhibitor backbones, while the (R)-enantiomer is often explored in fungicidal dipeptides.
-
Chiral Integrity: The 4-chlorophenyl group exerts an inductive electron-withdrawing effect (
), slightly reducing the basicity of the benzylic amine compared to a non-substituted phenyl analog.[1] This electronic modulation enhances the stability of the amide bond against spontaneous hydrolysis.
Physicochemical Properties[10]
Note: Data below synthesizes experimental values for the amide and its parent acid class where specific amide data is proprietary.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | 198.65 g/mol | Fragment-based drug design compliant ( |
| Physical State | White to off-white crystalline powder | Hygroscopic as a hydrochloride salt. |
| Solubility | DMSO, Methanol, Ethanol | Low water solubility as free base; high as HCl salt. |
| pKa (Amine) | ~8.8 – 9.2 (Predicted) | Exists as a cation at physiological pH (7.4). |
| LogP | ~0.8 – 1.1 | Moderate lipophilicity; good membrane permeability. |
| Melting Point | 223°C (dec.) [Data for parent acid] | Amide likely melts lower (~140-160°C) before decomposition. |
Synthetic Methodologies
The synthesis of 3-Amino-3-(4-chlorophenyl)propanamide requires precise control to prevent racemization.[1] Two primary routes are industry-standard: the Modified Rodionov Reaction (for racemic bulk) and Enzymatic Resolution (for chiral purity).
Route A: Modified Rodionov Cyclization (Racemic)
This classical route condenses an aldehyde with malonic acid and ammonia.
-
Condensation: 4-Chlorobenzaldehyde reacts with malonic acid and ammonium acetate in ethanol under reflux.
-
Decarboxylation: The intermediate undergoes thermal decarboxylation to form the
-amino acid. -
Esterification & Amidation: The acid is converted to the ethyl ester (using
), followed by ammonolysis ( ) to yield the target amide.
Route B: Chemo-Enzymatic Synthesis (Chiral)
To access the high-value (S)-isomer, a lipase-catalyzed resolution is employed.[1]
-
Precursor Synthesis: Racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate is prepared.[1]
-
Enzymatic Hydrolysis: Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.
-
Amidation: The isolated (S)-ester is treated with aqueous ammonia to yield (S)-3-Amino-3-(4-chlorophenyl)propanamide.[1]
Visualization of Synthetic Logic
Figure 1: Chemo-enzymatic pathway prioritizing the isolation of the bioactive (S)-enantiomer.[1]
Pharmacological Applications & Derivatization[13]
The "Gateway" Concept
This amide is rarely the final drug; it is a divergent intermediate .
-
Pathway 1 (Reduction): Reduction of the amide carbonyl (using
or ) yields (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol .[1] This alcohol is a direct structural motif in Capasitinib (AZD5363), an Akt kinase inhibitor used in oncology. -
Pathway 2 (Peptidomimetics): The
-amino amide backbone is incorporated into peptide chains to inhibit proteolytic cleavage, extending the half-life of therapeutic peptides.
Biological Relevance[13][14]
-
Kinase Inhibition: The 4-chlorophenyl group fits into hydrophobic pockets (e.g., the ATP-binding site) of kinases like Akt and PKA. The
-amino scaffold positions the amine to interact with key aspartate residues in the enzyme active site. -
Fungicidal Activity: Dipeptides containing the (R)-isomer of the corresponding acid have demonstrated efficacy against phytopathogens (e.g., Plasmopara viticola), suggesting the amide may serve as a pro-drug in agrochemical applications.
Analytical Characterization Protocol
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
Aromatic Region:
7.30–7.45 ppm (m, 4H, Ar-H). The para-substitution pattern typically shows a characteristic AA'BB' system. -
Benzylic Proton (
-H): 4.20–4.35 ppm (t or dd, 1H). This signal is diagnostic; its shift is sensitive to the protonation state of the amine. -
Methylene Group (
-H): 2.30–2.50 ppm (m, 2H). Often overlaps with DMSO solvent peak; requires careful integration. -
Amide Protons:
6.90 and 7.40 ppm (broad singlets).
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Key Peak:
(for ).[2] -
Isotope Pattern: A distinct 3:1 ratio for M+H (199) and M+H+2 (201) confirms the presence of a single chlorine atom.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Damage | H318/H319 | Causes serious eye irritation. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. Hygroscopic. |
Protocol: Always handle within a fume hood using nitrile gloves. In case of contact, wash immediately with polyethylene glycol 400 (PEG400) or copious water, as the lipophilic nature of the compound may facilitate skin absorption.
References
-
Sigma-Aldrich. (3S)-3-amino-3-(4-chlorophenyl)propanamide Product Analysis.Link
-
ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol: Synthesis and Application in Capasitinib.Link
-
National Institutes of Health (PubChem). Compound Summary: 3-Amino-3-(4-chlorophenyl)propanoic acid.[4]Link
-
ResearchGate. Synthesis of enantiomers of 3-amino-3-(aryl)propanoic acid derivatives.Link
-
Google Patents. US10654855B2: Protein kinase B inhibitors and intermediates.Link
Sources
- 1. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. PubChemLite - N-(3-amino-4-chlorophenyl)propanamide (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 2-amino-N-(4-chlorophenyl)benzamide | C13H11ClN2O | CID 670472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound 3-amino-3-(4-chlorophenyl)propanoic acid - Chemdiv [chemdiv.com]
